molecular formula C16H14BrN3O2S B3745096 N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B3745096
M. Wt: 392.3 g/mol
InChI Key: STZCCYOXZJEHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMBT and is known for its ability to interact with various biological systems. In

Mechanism of Action

The mechanism of action of BMBT involves its ability to interact with various biological systems. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. BMBT has also been shown to interact with various receptors, including the GABA-A receptor and the NMDA receptor, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
BMBT has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. BMBT has also been shown to have neuroprotective effects, which can help to prevent neuronal damage and death. Additionally, BMBT has been shown to have anti-inflammatory and antioxidant effects, which can help to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

BMBT has several advantages and limitations for lab experiments. One advantage is its ability to interact with various biological systems, which makes it a useful tool in drug discovery and development. Additionally, BMBT is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of BMBT is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of BMBT can be difficult to interpret, as it can interact with multiple biological systems simultaneously.

Future Directions

There are several future directions for the study of BMBT. One direction is the development of more potent and selective derivatives of BMBT, which can be used as tools for studying specific biological systems. Additionally, the potential therapeutic applications of BMBT in the treatment of various diseases, including cancer and neurodegenerative diseases, should be explored further. Finally, the potential toxicity of BMBT should be studied in more detail to determine its safety for use in humans.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to interact with various biological systems and has several biochemical and physiological effects. BMBT has several advantages and limitations for lab experiments and has several future directions for study. Further research is needed to fully understand the potential applications of BMBT in scientific research and medicine.

Scientific Research Applications

BMBT has been extensively studied for its potential applications in scientific research. It has been shown to interact with various biological systems, including enzymes, receptors, and ion channels. BMBT has been used as a tool in drug discovery and development, as well as in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCCYOXZJEHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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N-(2-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

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